molecular formula C17H15N3O6 B1667723 巴尔沙拉昔 CAS No. 80573-04-2

巴尔沙拉昔

货号 B1667723
CAS 编号: 80573-04-2
分子量: 357.32 g/mol
InChI 键: IPOKCKJONYRRHP-FMQUCBEESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Balsalazide is an anti-inflammatory drug used in the treatment of inflammatory bowel disease . It is sold under the brand names Giazo and Colazal in the US and Colazide in the UK . It is usually administered as the disodium salt .


Synthesis Analysis

Balsalazide can be synthesized through a process involving the conversion of the intermediate N-(4-aminobenzoyl)-β-alanine to N-(4-ammoniumbenzoyl)-β-alanine sulfonate salt using a sulfonic acid in water. This salt is then treated with an aqueous sodium nitrite solution at low temperature to generate N-(4-diazoniumbenzoyl)-β-alanine sulfonate salt. The aqueous solution obtained is quenched with aqueous disodium salicylate to furnish Balsalazide disodium solution .


Molecular Structure Analysis

Balsalazide has a molecular formula of C17H15N3O6 . Its average mass is 357.318 Da and its monoisotopic mass is 357.096100 Da . It has a three-dimensional supramolecular network structure through hydrogen bonding and π–π interaction .


Chemical Reactions Analysis

Balsalazide undergoes oxidation with acidic chloramine-T and bromamine-T. Acidic and alkaline hydrolysis and oxidizing conditions lead to substantial degradation .


Physical And Chemical Properties Analysis

Balsalazide has a density of 1.4±0.1 g/cm3, a boiling point of 729.6±60.0 °C at 760 mmHg, and a flash point of 395.0±32.9 °C . It also has a molar refractivity of 90.1±0.5 cm3 and a polar surface area of 149 Å2 .

科学研究应用

1. 结直肠癌的抗肿瘤作用

巴尔沙拉昔,传统上是炎症性肠病的抗炎药,表现出潜在的抗肿瘤作用,尤其是在结直肠癌中。研究表明,巴尔沙拉昔与 Parthenolide (PT) 结合,可以显着抑制人结直肠癌细胞中的核因子-κB (NF-κB) 信号,导致凋亡细胞死亡。这种联合治疗可能为诱导结直肠癌细胞凋亡提供一种有效的策略 (Kim et al., 2015)。另一项研究强化了这些发现,表明巴尔沙拉昔和 parthenolide 的组合有效抑制了结直肠癌细胞和结肠炎相关结肠癌中的肿瘤增殖和 NF-κB 激活 (Kim et al., 2016)

2. 炎症途径的调节

巴尔沙拉昔已被证明可以调节炎症途径。它通过 IL-6/STAT3 途径抑制结肠炎相关的癌变,在结肠炎相关癌变 (CAC) 的小鼠模型中提供化学预防作用。这一发现表明其在预防炎症性肠病患者的 CAC 中的潜在用途 (Do et al., 2016)

3. 药代动力学修饰

已经研究了巴尔沙拉昔的药代动力学以提高其治疗效果。对巴尔沙拉昔控释基质片的研究旨在优化其药物释放速率和模式,提高其在治疗溃疡性结肠炎等疾病中的有效性 (Vishnu, 2019)

4. 分子生物学中的新应用

巴尔沙拉昔已被确定为 Sirt5 的选择性抑制剂,Sirt5 是一种影响体内各种代谢过程的 Sirtuin。对巴尔沙拉昔的广泛构效关系研究提供了对其作用机制的见解,并为超出其传统用途的潜在治疗应用铺平了道路 (Glas et al., 2020)

5. 成像应用

已经探索了巴尔沙拉昔在医学成像中的创新应用。例如,巴尔沙拉昔的放射性碘化及其作为小鼠模型中溃疡性结肠炎选择性放射性示踪剂的评估证明了其在诊断应用中的潜力 (Sanad et al., 2022)

6. 药物代谢和相互作用的研究

对包括巴尔沙拉昔在内的偶氮键前药的结肠细菌代谢的研究有助于更好地了解人体内的药物相互作用和代谢。这些知识对于优化药物疗效和最大程度减少不良反应至关重要 (Sousa et al., 2014)

安全和危害

Balsalazide should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided. In case of accidental ingestion, rinse mouth with water and do not induce vomiting .

属性

IUPAC Name

5-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O6/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOKCKJONYRRHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCC(=O)O)N=NC2=CC(=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7040653, DTXSID50861027
Record name Balsalazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7040653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-({4-[(2-Carboxyethyl)carbamoyl]phenyl}diazenyl)-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50861027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Freely soluble as disodium salt
Record name Balsalazide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01014
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

The mechanism of action of 5-aminosalicylic acid is unknown, but appears exert its anti-inflammatory effects locally (in the GI tract) rather than systemically. Mucosal production of arachidonic acid metabolites, both through the cyclooxygenase pathways (catalyzes the formation of prostaglandin precursors from arachidonic acid), and through the lipoxygenase pathways (catalyzes the formation of leukotrienes and hydroxyeicosatetraenoic acids from arachidonic acid and its metabolites), is increased in patients with chronic inflammatory bowel disease. Therefore, it is possible that 5-aminosalicylic acid diminishes inflammation by blocking production of arachidonic acid metabolites in the colon through both the inhibition of cyclooxygenase and lipoxygenase.
Record name Balsalazide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01014
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Balsalazide

CAS RN

80573-04-2
Record name Balsalazide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080573042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Balsalazide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01014
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Balsalazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7040653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3E)-3-[[4-(2-carboxyethylcarbamoyl)phenyl]hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.186
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BALSALAZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P80AL8J7ZP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

N-(4-Aminobenzoyl)-β-alanine (100 g) was suspended in water (1300 mL) and methanesulfonic acid (115.4 g) was added to this mixture. The mixture was cooled to 10° C. and a solution of sodium nitrite (34.46 g) in water (200 mL) was added at a rate such that the temperature stayed below 12° C. The mixture was stirred for 30 min and added to an ice-cold solution of salicylic acid (69.65 g), sodium hydroxide (40.35 g) and sodium carbonate (106.9 g) in 1 L water at 7-12° C. After 3 hours at 10° C., the mixture was heated to 60-65° C. and acidified to pH 4.0-4.5 by the addition of hydrochloric acid. After a further 3 hours at 60-65° C., the mixture was cooled to ambient temperature, filtered, washed with water and dried in vacuo to yield Balsalazide. Yield ca. 90%. Balsalazide was transformed into its disodium salt in ca. 85% yield by treatment with aqueous NaOH solution followed by crystallization from n-propanol/methanol.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
115.4 g
Type
reactant
Reaction Step Two
Quantity
34.46 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
69.65 g
Type
reactant
Reaction Step Four
Quantity
40.35 g
Type
reactant
Reaction Step Four
Quantity
106.9 g
Type
reactant
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
1300 mL
Type
solvent
Reaction Step Six
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Balsalazide
Reactant of Route 2
Reactant of Route 2
Balsalazide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Balsalazide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Balsalazide
Reactant of Route 5
Reactant of Route 5
Balsalazide
Reactant of Route 6
Balsalazide

Citations

For This Compound
4,410
Citations
A Prakash, CM Spencer - Drugs, 1998 - search.ebscohost.com
… Balsalazide is a prodrug of mesalazine which has an inert carrier molecule instead of the sulfapyridine moiety of sulfasalazine.▴ Balsalazide … more promptly with balsalazide 6.75 g/day …
Number of citations: 37 search.ebscohost.com
RP Chan, DJ Pope, AP Gilbert, PJ Sacra… - Digestive diseases and …, 1983 - Springer
… This study suggests that ipsalazide and balsalazide merit testing in the treatment of patients with inflammatory bowel disease. A controlled therapeutic trial of balsalazide is in progress …
Number of citations: 228 link.springer.com
JRB Green, AJ Lobo, CD Holdsworth, RJ Leicester… - Gastroenterology, 1998 - Elsevier
… Balsalazide is a novel mesalamine prodrug, activated by colonic bacteria. The aim of this study was to compare the efficacy and safety of balsalazide … performed comparing balsalazide, …
Number of citations: 220 www.sciencedirect.com
W Kruis, S Schreiber, D Theuer, JW Brandes, E Schütz… - Gut, 2001 - gut.bmj.com
BACKGROUND Balsalazide is a new 5-aminosalicylic acid (5-ASA) containing prodrug. Its efficacy in comparison with standard mesalazine therapy and the optimum dose for …
Number of citations: 126 gut.bmj.com
RBR Muijsers, KL Goa - Drugs, 2002 - Springer
… colitis receiving balsalazide 3 g/day for over 1 year, the systemic exposure to balsalazide was … The median time to Cmax of balsalazide is about 2 hours. In contrast, C max values of …
Number of citations: 52 link.springer.com
A Tursi1ABDEFG, G Brandimarte2B… - Med Sci …, 2004 - researchgate.net
… Balsalazide is well tolerated and effective in treating acute ulcerative colitis. VSL#3 is a … dose balsalazide (2.25 g/day) plus 3 g/day VLS#3 (group A) with mediumdose balsalazide alone …
Number of citations: 324 www.researchgate.net
DS Levine, DS Riff, R Pruitt, L Wruble, G Koval… - The American journal of …, 2002 - Elsevier
… In acute treatment of active, mild-to-moderate ulcerative colitis, balsalazide has been … In the present study, 6.75 g of po balsalazide daily is compared with a lower dose of balsalazide (…
Number of citations: 117 www.sciencedirect.com
RJ Farrell, MA Peppercorn - … journal of the American College of …, 2002 - journals.lww.com
… of treatment effect with balsalazide was no greater than that with a … balsalazide (4.5 g/day) and balsalazide (6.75 g/day) (9). The comparative sulfasalazine trials have shown balsalazide …
Number of citations: 19 journals.lww.com
R Pruitt, J Hanson, M Safdi, L Wruble, R Hardi… - The American journal of …, 2002 - Elsevier
… with balsalazide (25 days) than with mesalamine (37 days). Significantly more balsalazide patients … CONCLUSIONS: Balsalazide is an effective and safe treatment for mild-to-moderate …
Number of citations: 125 www.sciencedirect.com
JA Quiros, MB Heyman, JF Pohl, TM Attard… - Journal of pediatric …, 2009 - ncbi.nlm.nih.gov
… Sixty-eight patients, 5 to 17 years of age, with mild-to-moderate active UC based on the modified Sutherland UC activity index (MUCAI), were randomized to receive oral balsalazide …
Number of citations: 26 www.ncbi.nlm.nih.gov

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。